molecular formula C14H19NO2 B044587 Paniculidine B CAS No. 97399-94-5

Paniculidine B

Cat. No.: B044587
CAS No.: 97399-94-5
M. Wt: 233.31 g/mol
InChI Key: FGYVMFMFZWJGDY-LLVKDONJSA-N
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Description

Paniculidine B is an alkaloid compound with the molecular formula C14H19NO2 and a molecular weight of 233.3 g/mol . It is derived from the herbs of Murraya exotica L. and is known for its unique chemical structure, which includes a 1-methoxyindole skeleton . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of Paniculidine B involves a novel methodology for the preparation of 1-methoxyindoles . The synthetic route typically starts from a methoxyindole compound and proceeds through several steps:

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

Paniculidine B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The methoxy group in the indole ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Paniculidine B has several scientific research applications:

Mechanism of Action

The mechanism of action of Paniculidine B involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Paniculidine B is structurally similar to other alkaloids, such as Paniculidine C and phytoalexin it is unique due to its specific 1-methoxyindole skeleton and the presence of a methoxy group at the indole ring

Similar Compounds

Properties

IUPAC Name

(2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVMFMFZWJGDY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CN(C2=CC=CC=C21)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CN(C2=CC=CC=C21)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262957
Record name (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97399-94-5
Record name (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97399-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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